{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine
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Overview
Description
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C11H15F3N2 . It has a molecular weight of 232.25 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is 1S/C11H15F3N2/c1-16(2)10(7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a liquid at room temperature . It has a molecular weight of 232.25 .Scientific Research Applications
- Application : The trifluoromethyl-substituted diamine monomer was used to synthesize novel fluorinated polyimides .
- Method : The monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
- Results : The resulting polyimides had inherent viscosities ranging from 0.74 to 1.14 dL/g. They showed better solubility and lower color intensity, dielectric constant, and moisture absorption compared to other polyimides .
- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds have been used in FDA-approved drugs for the last 20 years .
- Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These compounds were found to exhibit numerous pharmacological activities .
Organosoluble and Light-colored Fluorinated Polyimides
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Trifluoromethyl-substituted diamine monomers are used to synthesize novel fluorinated polyimides .
- Method : The monomer is prepared through nucleophilic substitution reactions and catalytic reduction .
- Results : The resulting polyimides have better solubility, lower color intensity, and lower dielectric constant compared to other polyimides .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The review covers the synthesis and applications of TFMP and its derivatives .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Application : Fipronil is a widely used pesticide, and its derivatives are synthesized for improved efficacy .
- Method : The synthesis of fipronil derivatives is often carried out via the Suzuki–Miyaura reaction .
- Results : The resulting fipronil derivatives are used as effective pesticides .
- Application : A ω-transaminase enzyme is used to reduce a trifluoromethyl-containing ketone to a chiral amine .
- Method : The enzyme is expressed in recombinant E. coli cells and used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .
- Results : The resulting chiral amine is a pharmaceutical intermediate .
Synthesis of Fluorinated Polyimides
Synthesis of Trifluoromethylpyridines
Synthesis of Fipronil Derivatives
Production of Chiral Amines
- Application : Trifluoromethyl (TFM, -CF3)-group-containing compounds have been used in FDA-approved drugs for the last 20 years .
- Method : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : These compounds were found to exhibit numerous pharmacological activities .
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The review covers the synthesis and applications of TFMP and its derivatives .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Synthesis of Trifluoromethylpyridines
Synthesis of Fipronil Derivatives
- Application : A ω-transaminase enzyme is used to reduce a trifluoromethyl-containing ketone to a chiral amine .
- Method : The enzyme is expressed in recombinant E. coli cells and used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .
- Results : The resulting chiral amine is a pharmaceutical intermediate .
Safety And Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFIBVORKOVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine |
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